2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes an acetylphenyl group, a dimethylamino group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone under basic conditions to form an α,β-unsaturated ketone. This intermediate can then undergo further reactions to introduce the acetylphenyl and dimethylamino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the Claisen-Schmidt condensation and subsequent reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The acetylphenyl and dimethylamino groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile
- (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of 2-[(2E)-3-[(2-acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(21)14-6-4-5-7-15(14)19-9-8-16(20(2)3)13(10-17)11-18/h4-9,19H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNYPOFYLODGKA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=C(C#N)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1N/C=C/C(=C(C#N)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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